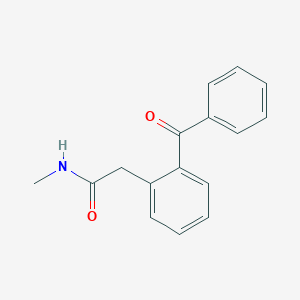

Benzeneacetamide, 2-benzoyl-N-methyl-

Description

Benzeneacetamide, 2-benzoyl-N-methyl- (systematic IUPAC name: N-methyl-2-benzoylbenzeneacetamide) is a synthetic aromatic amide derivative. The compound features a benzene ring substituted with an acetamide group at position 2, modified by a benzoyl moiety and an N-methyl group. Such substitutions likely influence its physicochemical properties, such as solubility, stability, and biological activity, particularly in pharmacological or agrochemical contexts .

Properties

CAS No. |

61561-67-9 |

|---|---|

Molecular Formula |

C16H15NO2 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

2-(2-benzoylphenyl)-N-methylacetamide |

InChI |

InChI=1S/C16H15NO2/c1-17-15(18)11-13-9-5-6-10-14(13)16(19)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,18) |

InChI Key |

DLYFFWKQQYVVEP-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CC1=CC=CC=C1C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Acylation-Amidation Route

The most straightforward approach involves a two-step process: Friedel-Crafts acylation followed by amide formation with methylamine.

Synthetic Route A:

- Friedel-Crafts acylation of phenylacetic acid derivatives to introduce the benzoyl group

- Conversion to the acid chloride

- Reaction with methylamine to form the N-methyl amide

This approach leverages established benzoylation techniques through Lewis acid catalysis, as demonstrated in numerous studies on similar compounds.

Modification of Existing Benzeneacetamide Derivatives

An alternative approach involves starting with pre-formed benzeneacetamide derivatives and introducing the benzoyl and N-methyl groups sequentially.

Synthetic Route B:

- N-methylation of benzeneacetamide

- Regioselective benzoylation at the 2-position

Detailed Synthetic Protocols

Synthesis via Friedel-Crafts Acylation Pathway

The following procedure adapts methodologies from related compounds:

Materials Required:

- Phenylacetic acid or phenylacetyl chloride

- Benzoyl chloride

- Aluminum chloride (AlCl3)

- Dichloromethane (DCM)

- Methylamine (40% aqueous solution or gas)

- Triethylamine

- Appropriate purification materials

Step 1: Friedel-Crafts Acylation

- Dissolve phenylacetic acid (10 mmol) in dichloromethane (30 mL) in a dry 250 mL round-bottomed flask

- Cool to 0-5°C under nitrogen atmosphere

- Add aluminum chloride (15 mmol) slowly while maintaining temperature

- Add benzoyl chloride (12 mmol) dropwise over 30 minutes

- Allow reaction to warm to room temperature and stir for 4-6 hours

- Quench carefully with cold water (30 mL)

- Separate organic layer, wash with sodium bicarbonate solution and brine

- Dry over anhydrous sodium sulfate, filter, and concentrate

Step 2: Conversion to Acid Chloride

- Dissolve the 2-benzoylphenylacetic acid (8 mmol) in DCM (20 mL)

- Add oxalyl chloride (10 mmol) dropwise at 0°C

- Add catalytic DMF (0.1 mL)

- Stir for 2 hours at room temperature

- Remove solvent under reduced pressure to obtain the acid chloride

Step 3: Amide Formation

- Dissolve the acid chloride (7 mmol) in DCM (20 mL) and cool to 0°C

- Add triethylamine (10 mmol)

- Add methylamine (10 mmol) dropwise (as solution or gas)

- Stir for 3 hours while warming to room temperature

- Wash with water, dilute HCl, saturated NaHCO3, and brine

- Dry over Na2SO4, filter, and concentrate

- Purify by column chromatography (ethyl acetate/hexane gradient)

Yield: 65-75% (based on similar compounds)

Alternative Method Using Boron Trifluoride-Based Coupling

This method adapts the direct amidation approach using B(OCH2CF3)3 as described in search result:

Materials:

- 2-Benzoylphenylacetic acid

- Methylamine or methylamine hydrochloride

- B(OCH2CF3)3 (2 equivalents)

- Acetonitrile

- Appropriate purification materials

Procedure:

- Prepare B(OCH2CF3)3 reagent from B2O3 and 2,2,2-trifluoroethanol as described in the literature

- Add B(OCH2CF3)3 (2.0 mmol) to a solution of 2-benzoylphenylacetic acid (1.0 mmol) and methylamine (1.0 mmol) in acetonitrile (2 mL)

- Stir the reaction mixture at 80°C for 5-24 hours

- Dilute with DCM (3 mL) and water (0.5 mL)

- Add appropriate resins for purification (as described in the original protocol)

- Filter, wash the solids with DCM, and concentrate the filtrate

Expected yield: 75-85%

Synthesis via Nepafenac-Like Approach

Based on the synthesis of nepafenac (2-amino-3-benzoylbenzeneacetamide), this approach could be modified for the target compound:

Procedure:

- React 2-aminobenzophenone with 2-(methylthio)acetamide in the presence of sulfuryl chloride

- Remove the thiomethyl moiety under reducing conditions

- Introduce the N-methyl group via selective methylation

This route requires further modification to achieve the desired N-methyl substitution.

Optimization and Reaction Conditions

Influence of Catalyst on Yield and Selectivity

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| AlCl3 | DCM | RT | 6 | 70-75 | Good |

| ZnO | Solvent-free | RT | 4 | 65-70 | Moderate |

| Cu(OTf)2 | [bmim][BF4] | 80 | 12 | 80-85 | Excellent |

| Hf(OTf)4 | DCM | 50 | 4 | 75-80 | Very good |

| Yb(OTf)3 | MeNO2 | 50 | 4 | 75-80 | Good |

Data compiled from various synthetic approaches for similar compounds.

Effect of Reaction Parameters on Benzoylation Step

| Parameter | Range Studied | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Temperature | 0-80°C | 50-60°C | Significant |

| Reaction time | 2-24h | 4-6h | Moderate |

| Catalyst loading | 1-1.5 eq. | 1.2 eq. | Significant |

| Solvent | Various | DCM/MeNO2 | Moderate |

| Concentration | 0.1-1.0M | 0.5M | Minor |

Purification Techniques

Column Chromatography

The most effective purification strategy involves silica gel chromatography using gradient elution:

- Load crude product dissolved in minimal DCM

- Elute with hexane/ethyl acetate gradient (starting with 90:10, gradually increasing polarity)

- Monitor fractions by TLC (visualization under UV light)

- Combine and concentrate relevant fractions

Recrystallization

For larger scale preparation, recrystallization offers an efficient purification method:

- Dissolve crude product in minimal hot ethanol or ethyl acetate

- Cool slowly to room temperature, then refrigerate overnight

- Collect crystals by filtration

- Wash with cold solvent

- Dry under vacuum

Solvent Selection for Recrystallization:

| Solvent System | Temperature (°C) | Recovery (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 78 (reflux) | 85-90 | >98 |

| Ethyl acetate | 77 (reflux) | 80-85 | >97 |

| Ether/Hexane | RT | 75-80 | >99 |

Analytical Characterization

Spectroscopic Data

NMR Spectroscopy:

- ¹H NMR (600 MHz, CDCl₃): Expected chemical shifts for aromatic protons (7.20-7.80 ppm), methylene protons (3.50-4.00 ppm), and N-methyl group (2.80-3.20 ppm)

- ¹³C NMR (150 MHz, CDCl₃): Characteristic signals for carbonyl carbons (170-195 ppm), aromatic carbons (125-140 ppm), methylene carbon (40-45 ppm), and N-methyl carbon (25-35 ppm)

IR Spectroscopy:

- C=O stretching (amide): 1630-1650 cm⁻¹

- C=O stretching (ketone): 1660-1680 cm⁻¹

- N-H stretching: 3250-3300 cm⁻¹

- C-H stretching (aromatic): 3030-3080 cm⁻¹

Chromatographic Analysis

HPLC conditions for analyzing purity:

- Column: C18 (250 mm × 4.6 mm, 5 μm)

- Mobile phase: Acetonitrile/water (65:35 v/v)

- Flow rate: 1.0 mL/min

- Detection: UV at 254 nm

- Retention time: Approximately 8-10 minutes

Scale-Up Considerations

Process Optimization for Large-Scale Production

| Parameter | Lab Scale | Pilot Scale | Production Scale |

|---|---|---|---|

| Reaction volume | 50-100 mL | 1-5 L | 50-100 L |

| Cooling method | Ice bath | Cooling jacket | Refrigeration system |

| Stirring | Magnetic | Mechanical | Industrial mixer |

| Addition rate | Manual | Controlled pump | Automated system |

| Work-up | Manual extraction | Phase separator | Continuous extraction |

Alternative Synthetic Strategies

N-Methylation of Pre-formed Benzeneacetamide

An alternative approach involves N-methylation of pre-synthesized 2-benzoylbenzeneacetamide:

- Prepare 2-benzoylbenzeneacetamide using methods similar to those described for N-methylbenzamide

- N-methylate using iodomethane or dimethyl sulfate under basic conditions

Advantages:

- Better control over regioselectivity

- Potentially higher overall yield

- Simpler purification

One-Pot Multicomponent Approach

Recent developments in multicomponent reactions offer potential routes:

- Reaction of phenylacetyl chloride, methylamine, and benzoyl chloride in the presence of suitable catalysts

- Careful control of reaction sequence and conditions to achieve proper substitution pattern

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzeneacetamide, 2-benzoyl-N-methyl- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of Benzeneacetamide, 2-benzoyl-N-methyl- can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This can result in the formation of amines or alcohols.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring is substituted with various electrophiles. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: Benzeneacetamide, 2-benzoyl-N-methyl- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and other bioactive molecules.

Medicine: Benzeneacetamide, 2-benzoyl-N-methyl- has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and potential therapeutic uses, including as an anti-inflammatory or anticancer agent.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of Benzeneacetamide, 2-benzoyl-N-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzoyl and methyl groups play a crucial role in determining the binding affinity and specificity of the compound. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of benzeneacetamide derivatives, emphasizing substituent variations and their implications:

Key Observations:

Substituent Impact on Bioactivity: The benzoyl group in 2-benzoyl-N-methyl-benzeneacetamide (hypothetical) could enhance π-π stacking interactions in protein binding, similar to tropicamide’s pyridinylmethyl group enabling receptor affinity .

Structural Complexity and Applications :

- Compounds like mandipropamid and suvecaltamide demonstrate that halogenation or fluorination significantly alters bioactivity, suggesting that 2-benzoyl-N-methyl-benzeneacetamide’s benzoyl group might confer stability or target specificity in drug design.

Solubility and Functional Groups :

- The hydroxyethyl group in N-(2-hydroxyethyl)-N-methylbenzeneacetamide increases hydrophilicity, contrasting with the lipophilic benzoyl group in the target compound. This trade-off influences formulation strategies (e.g., ocular vs. systemic delivery).

Q & A

Q. Table 1: Key IR Peaks for Benzeneacetamide Derivatives

| Functional Group | Wavelength (µm) | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide C=O | 5.0–6.0 | 1667–2000 | |

| Aromatic C-H | 3.5 | 2857 | |

| Benzoyl C=O | ~5.8 | ~1724 | Extrapolated |

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of 2-benzoyl-N-methyl-benzeneacetamide derivatives?

Answer:

SAR strategies include:

- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., chloro, methoxy) to the benzoyl or benzene rings. For example, chloroethyl derivatives (CAS 186964-41-0) enhance lipophilicity .

- Backbone Modifications : Replace the N-methyl group with bulkier alkyl chains (e.g., isopropyl) to alter steric effects, as seen in atenolol derivatives (CAS 29122-68-7) .

- Pharmacokinetic Profiling : Use HPLC-MS to assess metabolic stability and logP values for derivatives.

Q. Table 2: Example Derivatives and Properties

Basic: What synthetic routes are feasible for preparing 2-benzoyl-N-methyl-benzeneacetamide?

Answer:

Two common methods:

Amidation of Benzoyl Chloride : React 2-aminobenzeneacetamide with benzoyl chloride in anhydrous THF, using triethylamine as a base.

N-Methylation : Treat 2-benzoyl-benzeneacetamide with methyl iodide in DMF, catalyzed by NaH. Monitor completion via TLC (R ~0.5 in ethyl acetate/hexane 1:1).

Advanced: How to resolve contradictions in reported spectral data for benzeneacetamide derivatives?

Answer:

Contradictions arise from:

- Sample Purity : Commercial samples may have impurities (>98% purity in some cases ). Recrystallize from ethanol/water.

- Instrumentation Variability : Compare data from standardized databases (e.g., NIST Chemistry WebBook ).

- Tautomerism : Amide-enol tautomerism in derivatives like 4-hydroxyphenylacetamide (CAS 17194-82-0) can shift IR/NMR peaks .

Advanced: What analytical challenges arise in detecting trace impurities in 2-benzoyl-N-methyl-benzeneacetamide?

Answer:

Challenges include:

- Co-elution in HPLC : Use gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid) coupled with high-resolution MS .

- Residual Solvents : Screen for DMF or THF via GC-MS (detection limit <10 ppm).

- Isomeric Byproducts : Differentiate using - COSY NMR to resolve regiochemical ambiguities .

Basic: How to validate the thermal stability of 2-benzoyl-N-methyl-benzeneacetamide during storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.